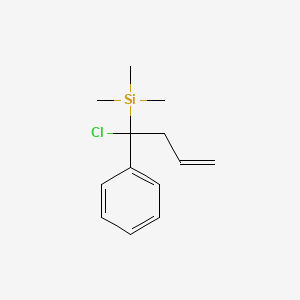
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H19ClSi. This compound features a phenyl group, a chloro group, and a trimethylsilyl group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane typically involves the reaction of 1-phenyl-3-buten-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include silyl ethers, silyl amines, and silyl sulfides.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Research: It is employed in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane involves the reactivity of the chloro and trimethylsilyl groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloropent-1-yn-1-yl)trimethylsilane: Similar in structure but with an alkyne group instead of an alkene.
Trimethylsilyl chloride: A simpler compound with a single chloro group attached to a trimethylsilyl group.
1-Phenyl-3-buten-1-ol: Lacks the trimethylsilyl group but has a similar butenyl chain and phenyl group.
Uniqueness
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is unique due to the presence of both a chloro group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
90964-82-2 |
|---|---|
Molekularformel |
C13H19ClSi |
Molekulargewicht |
238.83 g/mol |
IUPAC-Name |
(1-chloro-1-phenylbut-3-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H19ClSi/c1-5-11-13(14,15(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI-Schlüssel |
OCMRBVJBDMCKHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CC=C)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
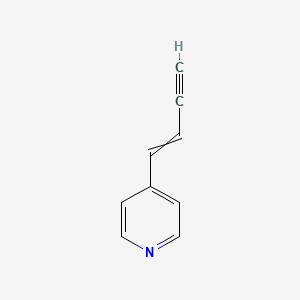
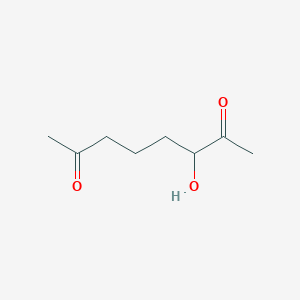
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
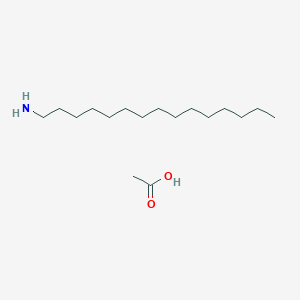

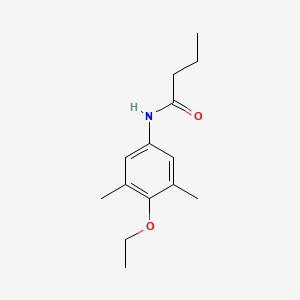
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)

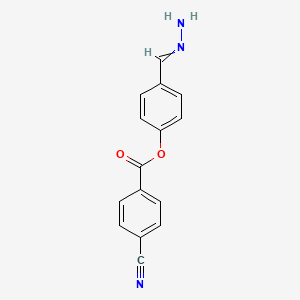


![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)

